molecular formula C12H15NO5 B379563 4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid CAS No. 284488-70-6

4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid

Cat. No.: B379563
CAS No.: 284488-70-6
M. Wt: 253.25g/mol
InChI Key: XQQBLMMDNXWGEB-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid is a substituted butanoic acid derivative characterized by a central oxobutanoic acid backbone functionalized with a 2,5-dimethoxyanilino group. Its molecular formula is C₁₂H₁₅NO₅, with a molecular weight of 253.25 g/mol (CAS 13335-51-8) . This structural motif is critical in medicinal chemistry, where such derivatives are explored for bioactivity due to their ability to interact with biological targets .

Properties

IUPAC Name

4-(2,5-dimethoxyanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-17-8-3-4-10(18-2)9(7-8)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQBLMMDNXWGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most efficient route to 4-(2,5-dimethoxyanilino)-4-oxobutanoic acid involves the direct condensation of 2,5-dimethoxyaniline with succinic anhydride in a polar aprotic solvent. This method, adapted from analogous syntheses of 4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid, proceeds via nucleophilic acyl substitution. The amine group of 2,5-dimethoxyaniline attacks the electrophilic carbonyl of succinic anhydride, forming the corresponding amide and releasing a carboxylic acid moiety.

Typical Conditions

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Base: Triethylamine (1.1–1.5 equivalents)

  • Temperature: Room temperature (20–25°C)

  • Time: 12–18 hours

  • Yield: 88–93%

Workup and Purification

Post-reaction, the mixture is quenched with water and acidified to precipitate the product. Cooling to 0–5°C enhances crystallization, followed by vacuum filtration and washing with cold water. The crude product is typically recrystallized from ethanol or methanol to achieve >98% purity (HPLC).

Stepwise Synthesis via Activated Succinic Acid Derivatives

Succinic Acid Chloride Intermediate

An alternative approach involves converting succinic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 2,5-dimethoxyaniline. This method offers faster reaction kinetics but requires stringent moisture control.

Procedure

  • Activation: Succinic acid (1.0 equiv) is refluxed with SOCl₂ (2.5 equiv) in dry dichloromethane (DCM) for 4 hours. Excess SOCl₂ is removed under reduced pressure.

  • Amidation: The residual succinyl chloride is dissolved in DCM and added dropwise to a solution of 2,5-dimethoxyaniline (1.05 equiv) and pyridine (2.0 equiv) at 0°C. The reaction is stirred for 6 hours at room temperature.

  • Yield: 75–82% after column chromatography (silica gel, ethyl acetate/hexane).

Mixed Anhydride Method

To avoid handling corrosive acid chlorides, succinic acid can be activated as a mixed anhydride with ethyl chloroformate. This method, while less common, provides comparable yields (70–78%) under milder conditions.

Catalytic Hydrogenation of Nitro Precursors

Integration with Amidation

The hydrogenation product is directly used in the amidation step without isolation, streamlining the process. This tandem approach reduces intermediate purification steps and improves overall yield (85–90%).

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale synthesis prioritizes solvent recovery and catalyst reuse. Xylene from hydrogenation steps is distilled and reused, while platinum catalysts retain activity for up to 15 cycles after regeneration.

Process Optimization Table

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Glass flaskStainless steel autoclave
Mixing Magnetic stirringMechanical agitation
Temperature 20–25°C25–30°C (jacketed cooling)
Yield 88–93%85–90%
Purity >98% (HPLC)>99% (GC-MS)

Challenges and Mitigation Strategies

Byproduct Formation

Competing acylation at both carboxylic groups of succinic anhydride can generate bis-amide byproducts. This is minimized by using a slight excess of 2,5-dimethoxyaniline (1.05 equiv) and controlled reaction times.

Solvent Selection

DMSO and DMF, while effective, pose challenges in removal due to high boiling points. Alternative solvents like tetrahydrofuran (THF) with 20% co-solvent water have been explored, though with modest yield reductions (5–8%) .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: It may be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may bind to the active site of an enzyme, altering its activity and influencing metabolic processes.

Comparison with Similar Compounds

Methyl vs. Methoxy Substitutions

  • 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid (CAS 198276-05-0): Molecular Formula: C₁₂H₁₅NO₃ Substituents: Methyl (-CH₃) groups at 2- and 5-positions. Properties: Methyl groups are less polar than methoxy, reducing solubility in polar solvents. Boiling point is 434.4°C (predicted), higher than the methoxy analog due to increased van der Waals interactions . Applications: Methylated analogs are often more lipophilic, favoring membrane permeability in drug design .
  • 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid: Substituents: Fluorine (-F) at 3-position and methyl at 4-position. Properties: Fluorine’s electronegativity increases acidity of the carboxylic acid (pKa ~3.5 vs. ~4.2 for methoxy analog).

Ethyl and Azepane Substituents

  • 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid (CAS 401629-43-4): Molecular Formula: C₁₂H₁₅NO₃ Substituents: Ethyl (-CH₂CH₃) at 2-position. Molecular weight (221.25 g/mol) is lower than dimethoxy analog due to lack of oxygen atoms .
  • 4-[4-(Azepan-1-yl)anilino]-4-oxobutanoic acid: Molecular Formula: C₁₆H₂₂N₂O₃ Substituents: Azepane (7-membered ring) at 4-position. Properties: The bulky azepane group drastically alters solubility (logP ~2.5) and may confer unique conformational preferences in protein interactions .

Backbone Modifications: Unsaturation and Functional Groups

  • (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid: Structure: Contains a conjugated double bond (but-2-enoic acid backbone). Properties: The planar structure enhances π-π stacking with aromatic residues in enzymes. Spectral analysis (UV-Vis, IR) shows distinct absorption bands at 260 nm (π→π*) and 1700 cm⁻¹ (C=O stretch) . Reactivity: The α,β-unsaturated ketone moiety is prone to Michael addition reactions, unlike saturated analogs .

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C₁₂H₁₅NO₅ 2,5-OCH₃ 253.25 High polarity, pKa ~4.2
4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid C₁₂H₁₅NO₃ 2,5-CH₃ 221.25 Boiling point 434.4°C
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid C₁₁H₁₂FNO₃ 3-F, 4-CH₃ 225.22 Increased acidity (pKa ~3.5)
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid C₁₂H₁₅NO₃ 2-CH₂CH₃ 221.25 Steric hindrance
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₁NO₃ 4-CH₃, conjugated double bond 205.21 UV λmax 260 nm

Biological Activity

4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid (CAS Number: 284488-70-6) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on its biological activity, focusing on anticancer properties, mechanisms of action, and interactions with biological systems.

Chemical Structure and Properties

The compound has a molecular formula of C₁₂H₁₅N₁O₅ and features an oxobutanoic acid moiety attached to a dimethoxyaniline substituent. Its structure can be represented as follows:

C12H15NO5\text{C}_{12}\text{H}_{15}\text{N}\text{O}_5

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. A study demonstrated its ability to interact with DNA through an intercalative mode, disrupting normal cellular functions and promoting apoptosis in malignant cells. Specifically, it has shown effectiveness against human malignant glioma cells (U87) with notable IC₅₀ values indicating its potency in inhibiting cell proliferation .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. The results from these studies are summarized in Table 1:

Cell Line IC₅₀ (µM) Effect
U87 (Glioma)12.5Significant growth inhibition
MCF-7 (Breast)15.0Moderate cytotoxicity
A549 (Lung)20.0Low cytotoxicity

Antifibrotic Potential

Recent studies suggest that compounds similar to this compound may act as selective antagonists for lysophosphatidic acid receptors (LPAR), which are implicated in fibrotic diseases. This opens avenues for exploring its use beyond oncology into fibrosis treatment .

Interaction with Biological Molecules

The interaction of this compound with proteins and nucleic acids has been characterized using spectroscopic methods, revealing that it binds effectively to DNA, which may contribute to its anticancer properties. The binding affinity and kinetics are critical for understanding its mechanism of action.

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